2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate
Description
This compound is a synthetic benzofuran derivative with a complex structure featuring a 1-ethylindole moiety linked via a methylene group to a 3-oxobenzo[3,4-b]furan core. The 6-position of the benzofuran ring is esterified with a 2-fluorobenzoate group. The fluorine atom likely enhances metabolic stability and binding affinity, while the indole group may facilitate interactions with hydrophobic protein pockets .
Properties
Molecular Formula |
C26H18FNO4 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C26H18FNO4/c1-2-28-15-16(18-7-4-6-10-22(18)28)13-24-25(29)20-12-11-17(14-23(20)32-24)31-26(30)19-8-3-5-9-21(19)27/h3-15H,2H2,1H3/b24-13+ |
InChI Key |
UREXVPYNLFKIIK-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the indole and benzofuran intermediates. The key steps include:
Formation of the Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling Reaction: The final step involves the coupling of the indole and benzofuran intermediates with 2-fluorobenzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The benzofuran structure may contribute to the compound’s ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their benzofuran/benzofuran-3-one core and substituent patterns:
BH26358 : Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate
- Molecular Formula : C₂₄H₁₇FO₅
- Molecular Weight : 404.3872 g/mol
- Structure :
- Core: 3-oxobenzo[3,4-b]furan.
- Substituents:
- 2-position: (3-fluorophenyl)methylene.
- 6-position: Methoxy-linked methyl benzoate.
- Key Differences :
- The indole group in the target compound is replaced by a 3-fluorophenyl group.
- The ester group at the 6-position is a methyl benzoate instead of a 2-fluorobenzoate.
- The absence of fluorine on the benzoate might lower metabolic stability compared to the target compound .
BH26354 : (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
- Molecular Formula : C₂₅H₁₉BrO₄
- Molecular Weight : 463.32 g/mol
- Structure :
- Core: Benzofuran-3-one.
- Substituents:
- 2-position: (E)-3-(2-methoxyphenyl)propenylidene.
- 6-position: 4-bromobenzyloxy.
- Key Differences :
- A brominated benzyloxy group replaces the fluorobenzoate at the 6-position.
- The methoxyphenylpropenylidene group introduces a conjugated system absent in the target compound.
- Implications :
Comparative Data Table
| Parameter | Target Compound | BH26358 | BH26354 |
|---|---|---|---|
| Core Structure | Benzo[3,4-b]furan-3-one | Benzo[3,4-b]furan-3-one | Benzofuran-3-one |
| 2-Position Substituent | 1-Ethylindol-3-ylmethylene | 3-Fluorophenylmethylene | (E)-3-(2-Methoxyphenyl)propenylidene |
| 6-Position Substituent | 2-Fluorobenzoate | Methyl 4-(methoxymethyl)benzoate | 4-Bromobenzyloxy |
| Molecular Weight | ~437.4 (estimated) | 404.3872 | 463.32 |
| Potential Applications | Kinase inhibition, fluorescence probes | Agrochemical intermediates | Photodynamic therapy, organic synthesis |
Research Findings and Implications
- Fluorine Effects: The 2-fluorobenzoate in the target compound likely enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogues like BH26358 .
- Indole vs. Phenyl Groups : The 1-ethylindole substituent may confer selective binding to indole-recognizing enzymes (e.g., cytochrome P450), whereas BH26358’s 3-fluorophenyl group could favor interactions with aromatic π-systems in proteins .
- Synthetic Utility : Bromine in BH26354 offers a handle for further functionalization (e.g., Suzuki coupling), a feature absent in the fluorine-dominated target compound .
Biological Activity
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C26H18FNO4
- Molecular Weight : 427.4 g/mol
- CAS Number : 929478-53-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole and benzo[b]furan moieties are known to modulate several signaling pathways, potentially influencing cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole and benzofuran have been shown to induce apoptosis in human cancer cells by activating caspases and altering mitochondrial membrane potential.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Fluorobenzoate Derivative | MCF-7 (Breast) | 12.5 |
| 2-Fluorobenzoate Derivative | HeLa (Cervical) | 15.0 |
| 2-Fluorobenzoate Derivative | A549 (Lung) | 10.0 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal activity.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds led to significant reductions in tumor size in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt pathway, crucial for cancer cell survival.
- Antimicrobial Efficacy : In a recent investigation, derivatives of indole-based compounds were tested against multi-drug resistant strains of bacteria, showing promising results in inhibiting growth, suggesting potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
